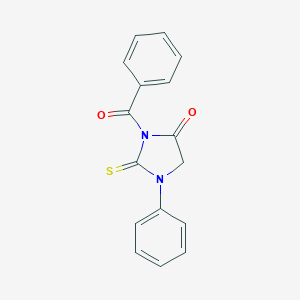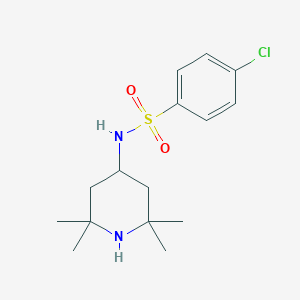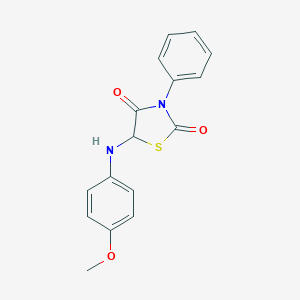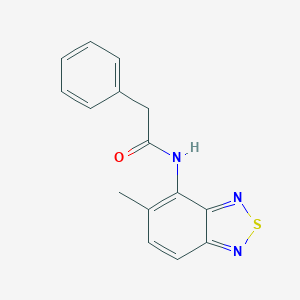
N-(4-methyl-2-pyridinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-pyridinyl)methanesulfonamide, also known as MMS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyridinyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and chemokines. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-viral activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methyl-2-pyridinyl)methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-methyl-2-pyridinyl)methanesulfonamide is its potential toxicity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide can cause cytotoxicity in certain cell lines, and further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on N-(4-methyl-2-pyridinyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)methanesulfonamide. Researchers are also investigating the potential of N-(4-methyl-2-pyridinyl)methanesulfonamide as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)methanesulfonamide in vivo, and to identify any potential drug interactions or side effects.
Synthesis Methods
The synthesis of N-(4-methyl-2-pyridinyl)methanesulfonamide involves the reaction of 4-methyl-2-pyridinamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(4-methyl-2-pyridinyl)methanesulfonamide as a white crystalline solid with a melting point of 162-165°C. The yield of the synthesis can be improved by using a solvent such as acetonitrile or chloroform.
Scientific Research Applications
N-(4-methyl-2-pyridinyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its anti-inflammatory properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-tumor activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-8-7(5-6)9-12(2,10)11/h3-5H,1-2H3,(H,8,9) |
InChI Key |
CMDZRBZWMPHJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)